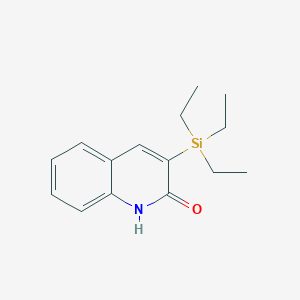

3-triethylsilyl-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

647836-40-6 |

|---|---|

Molecular Formula |

C15H21NOSi |

Molecular Weight |

259.42 g/mol |

IUPAC Name |

3-triethylsilyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)16-15(14)17/h7-11H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

YWMDLTYHAWUVPM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Triethylsilyl 1h Quinolin 2 One and Its Derivatives

Transformations Involving the Silyl (B83357) Moiety

The triethylsilyl group at the 3-position is not merely a passive substituent; it is a versatile functional handle that can be strategically manipulated. Its presence offers pathways for further derivatization and allows for significant control over stereochemical outcomes in certain reactions.

Cleavage and Derivatization Reactions of C-Si Bonds

The carbon-silicon bond in vinylsilanes, such as in 3-triethylsilyl-1H-quinolin-2-one, is susceptible to cleavage by electrophiles. This reaction, known as ipso-substitution, allows for the stereospecific replacement of the silyl group with a variety of other functional groups, making it a powerful tool for synthetic transformations. The stability of the β-silyl carbocation intermediate, formed upon electrophilic attack at the C3 position, is a key driving force for these reactions. wikipedia.org

Common transformations include:

Protodesilylation: Treatment with acid (e.g., trifluoroacetic acid, hydrochloric acid) replaces the silyl group with a hydrogen atom, yielding the parent 1H-quinolin-2-one. This reaction proceeds with retention of configuration.

Halodesilylation: Electrophilic halogenating agents, such as iodine monochloride (ICl) or bromine (Br₂), can replace the silyl group with a halogen atom (I or Br, respectively) to produce 3-halo-1H-quinolin-2-ones. mcgill.ca

Acylation: In the presence of a Lewis acid, acyl chlorides can react to introduce an acyl group at the 3-position, leading to the formation of 3-acyl-1H-quinolin-2-ones.

These reactions are highly valuable as they provide a route to 3-substituted quinolinones that can be difficult to access through direct substitution methods.

Table 1: Representative C-Si Bond Cleavage Reactions on Vinylsilane Systems

| Reaction Type | Reagents | Product Type | Ref. |

|---|---|---|---|

| Protodesilylation | H⁺ (e.g., TFA, HCl) | C-H | wikipedia.org |

| Halodesilylation | I₂, Br₂, ICl | C-Halogen | mcgill.ca |

| Acylation | RCOCl, Lewis Acid | C-Acyl | wikipedia.org |

Silyl Group as a Stereocontrol Element in Organic Transformations

The steric bulk and electronic properties of silyl groups can be exploited to control the stereochemical course of reactions at or near the substitution site. In the context of derivatives of this compound, the silyl group can act as a powerful stereodirecting element. rsc.org

For example, in conjugate addition reactions to α,β-unsaturated systems, a β-silyl group can direct the incoming nucleophile to attack from the face opposite to the bulky silyl group. nih.govresearchgate.net If the quinolinone ring were to be reduced to create a saturated lactam, subsequent alkylation of the enolate would be expected to occur anti to the silyl group. This principle is widely used in natural product synthesis to establish specific stereocenters. rsc.org Similarly, reactions such as hydroboration or epoxidation on the double bond of an allylsilane derivative prepared from this scaffold would also exhibit high diastereoselectivity, with the reagent approaching from the less sterically hindered face.

Radical Reactions Involving Silyl Species

Silyl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. researchgate.netnih.gov While the C(sp²)-Si bond in this compound is relatively strong, silyl radicals are more commonly generated from hydrosilanes (R₃SiH), silylboronates, or hypervalent silicates using radical initiators or, more recently, through photoredox catalysis. researchgate.netacs.orgacs.org

These methods enable a range of silylation reactions:

Hydrosilylation: The addition of a Si-H bond across an alkene or alkyne.

Giese-type Reactions: The addition of a radical to an electron-deficient alkene, where a silyl radical could be the initiating species. nih.govresearchgate.net

Minisci-type Reactions: The addition of a radical to a protonated N-heterocycle. It is conceivable that a silyl radical could be used to functionalize a different heterocycle, or that this compound itself could undergo a Minisci reaction with a carbon-centered radical at the C4 position. thieme-connect.comnih.govacs.org

The generation of silyl radicals under mild, visible-light-promoted conditions has become a powerful strategy for forming C-Si bonds and for initiating radical cascades. researchgate.netnih.gov

Reactions at the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one nucleus possesses a distinct reactivity pattern, combining the characteristics of an activated benzene (B151609) ring and an α,β-unsaturated lactam.

Electrophilic and Nucleophilic Substitutions on the Heterocyclic Ring

Electrophilic Aromatic Substitution: The quinolin-2(1H)-one system is generally activated towards electrophilic attack on the carbocyclic (benzene) ring. The lactam nitrogen is an electron-donating group (+M effect), directing incoming electrophiles primarily to the C6 and C8 positions. The C5 and C7 positions are also potential sites of attack. wikipedia.orgsavemyexams.com The triethylsilyl group at C3 is sterically bulky but has a relatively weak directing effect on the distant benzene ring compared to the powerful influence of the amide functionality. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur on the carbocyclic ring.

Nucleophilic Substitution: The heterocyclic ring of quinolin-2(1H)-one is electron-deficient and generally resistant to classical nucleophilic aromatic substitution unless a good leaving group is present. However, nucleophilic attack can occur under specific conditions. For instance, Chichibabin-type amination of quinoline (B57606) itself occurs at the C2 and C4 positions. youtube.comquora.com In the case of this compound, the C2 position is already oxidized as part of the lactam. Catalyst-free nucleophilic substitution of hydrogen at the C2 position of quinolines by certain pyrrole (B145914) nucleophiles has been reported, proceeding through a complex cascade. rsc.orgrsc.org Radical nucleophiles, as seen in the Minisci reaction, preferentially attack the protonated quinoline ring at C2 and C4, suggesting that the C4 position of this compound would be the most likely site for such a reaction. thieme-connect.comnih.govresearchgate.net

Table 2: Predicted Regioselectivity of Substitution on the Quinolin-2(1H)-one Core

| Reaction Type | Position(s) | Rationale | Ref. |

|---|---|---|---|

| Electrophilic Substitution | C6, C8 | Activating effect of the amide group directs to the benzene ring. | wikipedia.org |

| Radical Nucleophilic (Minisci) | C4 | Attack on the electron-deficient, protonated heterocyclic ring. | thieme-connect.comacs.org |

| Nucleophilic Substitution | C4 | Possible site for attack if a suitable leaving group is present. | quora.com |

Cycloaddition Reactions and Annulation Pathways

The C3-C4 double bond of the quinolin-2(1H)-one scaffold can participate in cycloaddition reactions, providing powerful methods for constructing complex, fused-ring systems.

[4+2] Diels-Alder Reactions: Quinolin-2(1H)-ones can act as dienophiles in Diels-Alder reactions, particularly when an electron-withdrawing group is present at the C3 or C4 position. researchgate.netmasterorganicchemistry.com The triethylsilyl group is not strongly electron-withdrawing, so the reactivity of this compound as a dienophile would likely be modest under thermal conditions. However, Lewis acid catalysis could enhance its reactivity. Conversely, related aza-dienes have been used in inverse-electron-demand Diels-Alder reactions to construct quinoline rings. acs.orgrsc.org

[2+2] Photocycloadditions: Upon photochemical excitation, typically using a triplet sensitizer, the C3-C4 double bond of quinolin-2(1H)-ones can undergo intermolecular [2+2] cycloadditions with alkenes. nih.govacs.org These reactions often proceed with high regio- and diastereoselectivity, providing access to complex cyclobutane-fused quinolinones.

[3+2] 1,3-Dipolar Cycloadditions: The C3-C4 double bond can also serve as a dipolarophile in reactions with 1,3-dipoles such as nitrile oxides or azomethine ylides. tandfonline.comwikipedia.orgnih.gov For example, the reaction of 3-nitro-2(1H)-quinolones with azomethine ylides has been shown to produce complex pyrrolo[3,4-c]quinoline structures. tandfonline.com It is expected that this compound would undergo similar cycloadditions to form five-membered heterocyclic rings fused to the quinolinone core.

Annulation Reactions: Various annulation strategies have been developed to build rings onto the quinoline framework. These include Rh-catalyzed annulation of anilines with alkynes and CO, and cascade reactions of N-aryl amidines to build functionalized quinolines. acs.orgrsc.org Other methods allow for the annulation of rings onto the quinoline N-oxide, which can subsequently be reduced. acs.org These diverse methods provide routes to polycyclic systems based on the quinoline scaffold. nih.govnih.gov

Mechanistic Postulations and Elucidation

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic methodologies.

The silylation of quinolines and related N-heterocycles often proceeds through distinct intermediates that can be identified through spectroscopic and computational methods. In the zinc-catalyzed silylation of pyridine (B92270) and quinoline, intermediates such as 1-(triethylsilyl)-1,2-dihydropyridine and 1,5-bis(triethylsilyl)-1,2-dihydropyridine have been identified. acs.orgnih.gov This suggests that the reaction can proceed through either a 1,2- or 1,4-hydrosilylation of the heterocyclic ring as an initial step. acs.org

Recent studies on the enantioselective alkynylation of quinolones have provided further insight into the reactive intermediates. acs.orgnih.gov In these reactions, the quinolone is first silylated to form a highly reactive quinolinium ion intermediate. This intermediate then undergoes nucleophilic attack by a copper acetylide. acs.orgnih.gov This two-step process highlights the importance of the silyl group in activating the quinolone ring for subsequent transformations.

Furthermore, dearomative hydrosilylation of quinolines promoted by hydrogen atom transfer (HAT) has been shown to proceed via a stepwise mechanism involving radical intermediates. nih.gov This method allows for the regioselective introduction of a silyl group onto the quinoline core. nih.gov

In the context of silyl-Heck reactions, the steric and electronic properties of the alkene and the silyl group are critical determinants of the reaction rate and regioselectivity. nsf.govnih.govacs.org For instance, the cyclization is often favored at the less sterically hindered terminus of the alkene. nsf.gov

In the enantioselective alkynylation of quinolones, the rate-determining step is likely the nucleophilic attack of the copper acetylide on the silylated quinolinium ion. acs.orgnih.gov The choice of ligand on the copper catalyst significantly influences the rate and enantioselectivity of this step. acs.orgnih.gov

| Reaction Type | Key Rate-Determining Factors | Reference |

|---|---|---|

| Silyl-Heck Reaction | Steric hindrance of the alkene, nature of the palladium catalyst. | nsf.govnih.govacs.org |

| Enantioselective Alkynylation of Quinolones | Nature of the copper ligand, concentration of reactants. | acs.orgnih.gov |

| Zinc-Catalyzed Silylation of Pyridine | Catalyst concentration, temperature. | acs.orgnih.gov |

Solvent Effects:

Solvents play a multifaceted role in the reactions of this compound, influencing not only tautomeric equilibria as previously discussed, but also reaction rates and pathways. youtube.comyoutube.comyoutube.com In substitution reactions, polar protic solvents can stabilize charged intermediates, such as carbocations, thereby accelerating SN1-type reactions. youtube.comyoutube.com Conversely, polar aprotic solvents can enhance the nucleophilicity of anionic reagents, favoring SN2 reactions. youtube.comyoutube.com

In the context of silyl migration reactions, the solvent can influence the reaction outcome. For example, the sodium hydride promoted O-alkylation of a silylated phenol (B47542) derivative yielded different product mixtures in DMF versus THF, a result attributed to an unusual intermolecular silyl migration. epa.gov

Catalytic Cycle Investigations:

The silylation of quinolines and related heterocycles often involves a catalytic cycle. For zinc-catalyzed silylation, a proposed mechanism involves the activation of the silane (B1218182) by the zinc catalyst to form a silyl cation and a zinc hydride species. acs.orgnih.gov The silyl cation then reacts with the heterocycle, followed by a series of steps to regenerate the catalyst and form the silylated product. acs.orgnih.gov

In copper-catalyzed reactions, such as the enantioselective alkynylation of quinolones, the catalytic cycle involves the formation of a copper acetylide, which then acts as the nucleophile. acs.orgnih.gov The catalyst is regenerated after the transfer of the alkynyl group to the silylated quinolinium ion. acs.orgnih.gov Proposed catalytic cycles for silylation reactions often involve intermediates where the metal catalyst is coordinated to the reactants, facilitating the desired transformation. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ²⁹Si NMR) for Positional and Connectivity Analysis

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR, are fundamental for determining the basic framework of a molecule. Each nucleus within a unique chemical environment gives rise to a distinct signal, and the chemical shift, multiplicity, and integration of these signals provide critical structural clues. rsc.orgresearchgate.netrsc.org

¹H NMR: In the ¹H NMR spectrum of 3-triethylsilyl-1H-quinolin-2-one, distinct signals are expected for the aromatic protons of the quinolinone ring, the N-H proton, and the ethyl groups of the triethylsilyl substituent. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions on the bicyclic ring system. The N-H proton often presents as a broad singlet. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the triethylsilyl group will exhibit characteristic quartet and triplet patterns, respectively, due to spin-spin coupling. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the quinolinone ring, which is typically found in the highly deshielded region of the spectrum (around 160-180 ppm). The aromatic and vinyl carbons of the quinolinone core will have distinct chemical shifts, as will the methylene and methyl carbons of the triethylsilyl group. researchgate.net

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly observing the silicon environment. researchgate.net For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of one type of silicon atom. The chemical shift of this signal provides information about the electronic environment around the silicon, influenced by the attached ethyl groups and the quinolinone ring. rsc.orgumich.edu

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines and Related Silyl (B83357) Compounds

| Compound/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Quinolone Ring Protons | 7.0 - 8.5 (m) | 115 - 145 |

| Quinolone Carbonyl (C=O) | - | ~162 |

| Triethylsilyl -CH₂- | ~0.65 (q) | ~3.5 |

| Triethylsilyl -CH₃- | ~0.98 (t) | ~7.4 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a representative range based on similar structures. rsc.org

Advanced NMR for Dynamic Processes and Conformational Studies

Advanced NMR techniques can be employed to study dynamic processes such as conformational changes. researchgate.net For this compound, variable temperature (VT) NMR studies could reveal information about the rotational barrier of the C-Si bond or potential ring-flipping conformations in the quinolinone system. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry Approaches for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. rsc.orgrsc.orgumich.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally confirmed. For this compound (C₁₅H₂₁NOSi), the expected exact mass would be calculated and compared to the experimentally determined value. Any deviation would be in the parts-per-million (ppm) range, providing strong evidence for the proposed formula.

Table 2: HRMS Data for a Representative Silyl Compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 260.14338 | 260.14366 |

Note: This data is for a related compound and serves as an example of the accuracy of HRMS. rsc.org

Vibrational Spectroscopy Analysis (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.orgresearchgate.netrsc.orgsdsu.edu It is a rapid and effective method for identifying the presence of specific functional groups. wiley.com

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the quinolinone ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the triethylsilyl group are found just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the quinolinone lactam. nist.gov

C=C Stretches: Aromatic C=C bond vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Si-C Vibrations: The vibrations associated with the Si-C bonds would also be present, typically in the fingerprint region of the spectrum.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While NMR and MS provide powerful evidence for the structure of a molecule in solution and its composition, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state. rsc.orgresearchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise three-dimensional arrangement of all atoms. creative-biostructure.com

A successful X-ray crystallographic analysis of this compound would provide:

Confirmation of Connectivity: It would definitively show the bonding arrangement, including the attachment of the triethylsilyl group to the C3 position of the quinolinone ring.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule would be obtained.

Conformation in the Solid State: The preferred conformation of the triethylsilyl group relative to the quinolinone ring in the crystal lattice would be revealed.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including any hydrogen bonding or other intermolecular forces, would be elucidated. nih.gov

The combination of these advanced spectroscopic techniques provides a comprehensive and irrefutable characterization of the chemical structure and electronic properties of this compound.

Electronic Spectroscopy Investigations (UV-Vis) for Optical Properties and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the optical properties and electronic transitions within a molecule like this compound. This method probes the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of photons in the UV-Vis range (typically 200-800 nm). The resulting spectrum provides valuable information on the conjugated π-electron system of the quinolinone core and the influence of substituents, such as the triethylsilyl group at the C3 position.

The electronic absorption spectrum of a quinolinone derivative is generally characterized by multiple absorption bands, each corresponding to specific electronic transitions (e.g., π → π* and n → π*). The position (λmax), intensity (molar absorptivity, ε), and fine structure of these bands are sensitive to the molecular structure and the solvent environment. For instance, the introduction of a bulky, electron-donating triethylsilyl group can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the unsubstituted 1H-quinolin-2-one, reflecting changes in the energy levels of the molecular orbitals.

The table below presents hypothetical, yet representative, UV-Vis absorption data for this compound in a common organic solvent like methanol, based on typical values for substituted quinolinone systems.

Representative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Attributed Electronic Transition |

|---|---|---|---|

| Methanol | ~280 | ~15,000 | π → π |

| Methanol | ~330 | ~8,000 | π → π |

| Methanol | ~380 | ~4,500 | n → π* |

Other Advanced Spectroscopic Techniques (e.g., EPR for Radical Species)

Beyond conventional spectroscopic methods, other advanced techniques can provide deeper insights into the specific properties of this compound, particularly regarding the potential formation of radical species. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for the direct detection and characterization of molecules or molecular fragments with unpaired electrons (paramagnetic species).

While this compound in its ground state is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, radical species could be generated under specific conditions, such as through photochemical processes or chemical oxidation/reduction. For instance, studies on related quinoxaline (B1680401) derivatives have shown that UVA irradiation can lead to the generation of reactive oxygen species (ROS) and other radical intermediates. mdpi.com These processes can be monitored in situ using EPR spectroscopy, often in conjunction with spin trapping agents that react with short-lived radicals to form more stable paramagnetic adducts. mdpi.com

Given the presence of the triethylsilyl group, the generation of silyl radicals is a plausible process under certain chemical or photochemical conditions. nih.gov EPR spectroscopy would be the definitive method to identify and characterize such silyl radical species, providing information about the electronic environment of the unpaired electron through the analysis of g-factors and hyperfine coupling constants.

The table below outlines potential radical species that could be studied by EPR and the type of information that could be obtained.

Potential Radical Species of this compound for EPR Studies

| Potential Radical Species | Method of Generation | Information Obtainable from EPR |

|---|---|---|

| Quinolinone-based radical cation/anion | Electrochemical oxidation/reduction, photolysis | Electron distribution in the aromatic system, identification of atoms with high spin density. |

| Triethylsilyl radical | Homolytic cleavage (e.g., photochemically induced) | Confirmation of Si-centered radical, hyperfine coupling to adjacent protons. |

| Spin adducts of transient radicals | Reaction with spin traps (e.g., DMPO, PBN) during photolysis or chemical reactions | Identification of short-lived radical intermediates (e.g., hydroxyl, superoxide (B77818) radicals). mdpi.com |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-triethylsilyl-1H-quinolin-2-one. These methods, rooted in the principles of quantum mechanics, can predict various molecular properties with a high degree of accuracy. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. ekb.egekb.eg DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. For instance, the Si-C bond length and the geometry around the silicon atom are crucial for understanding the influence of the triethylsilyl group on the quinolin-2-one core. The planarity of the quinolin-2-one ring system and the orientation of the triethylsilyl group relative to this plane would also be determined. These geometric parameters are vital for understanding the molecule's steric and electronic properties.

The relative energies of different conformers of this compound can also be predicted using DFT. The rotation around the C-Si bond and the flexibility of the ethyl groups can lead to various conformers with different energy levels. Identifying the global minimum energy conformer is essential for understanding the molecule's predominant structure under given conditions.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Predicted Value |

| Si-C(3) Bond Length | ~1.90 Å |

| C(2)=O Bond Length | ~1.23 Å |

| N(1)-C(2) Bond Length | ~1.38 Å |

| C(3)-C(4) Bond Length | ~1.39 Å |

| C(2)-C(3)-Si Angle | ~121° |

| C(4)-C(3)-Si Angle | ~119° |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation at a standard level of theory (e.g., B3LYP/6-31G(d)).

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure compared to DFT, albeit at a significantly higher computational cost.

For this compound, high-accuracy ab initio calculations can be used to refine the energies obtained from DFT and to investigate phenomena where electron correlation effects are particularly important. aps.orgarxiv.org This includes the precise determination of ionization potentials, electron affinities, and excited state properties. While computationally intensive for the entire molecule, ab initio methods can be applied to key fragments or to validate the results from more cost-effective DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized bonding picture that aligns with Lewis structures. wikipedia.orgwisc.edu NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, NBO analysis would reveal the nature of the chemical bonds. The C-Si bond is expected to have significant polarization, with the silicon atom carrying a partial positive charge and the carbon atom a partial negative charge. The analysis would also quantify the hybridization of the atoms, for example, the sp² character of the quinolinone ring carbons and the sp³ character of the silicon atom.

Furthermore, NBO analysis can identify and quantify hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, a key interaction would be the hyperconjugation from the σ(C-Si) bonding orbitals to the π* anti-bonding orbitals of the quinolinone ring, which can influence the molecule's electronic properties and reactivity.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom | Predicted NPA Charge |

| Si | +1.2 to +1.5 |

| O | -0.6 to -0.8 |

| N | -0.4 to -0.6 |

| C(2) | +0.5 to +0.7 |

| C(3) | -0.7 to -0.9 |

Note: These values are illustrative and represent the expected charge distribution based on the electronegativity of the atoms and the principles of NBO analysis.

Mechanistic Pathway Predictions and Validation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. aps.orgresearchgate.net For reactions involving this compound, computational approaches can be used to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction pathway.

A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. rowansci.comwikipedia.org Locating and characterizing transition states is a key aspect of computational reaction mechanism studies. For a given reaction of this compound, such as electrophilic substitution on the quinolinone ring or reactions involving the triethylsilyl group, computational methods can be used to find the geometry of the transition state and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is crucial for predicting the rate of a reaction. By comparing the energy barriers of different possible reaction pathways, the most favorable mechanism can be identified. For example, in a reaction with multiple possible regioisomeric outcomes, the pathway with the lowest energy barrier is predicted to be the major one.

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By systematically changing the reaction coordinate and calculating the energy at each point, a reaction energy profile can be constructed. This profile visually depicts the energy changes that occur during a reaction, including the energies of reactants, intermediates, transition states, and products.

For a reaction involving this compound, a reaction coordinate analysis could, for instance, follow the breaking of the C-Si bond or the formation of a new bond to the quinolinone ring. This analysis provides a detailed picture of the energetic landscape of the reaction, helping to understand the factors that control the reaction's feasibility and selectivity. libretexts.org

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -12.3 |

Note: This table provides an illustrative example of a reaction energy profile that could be obtained from computational modeling of a reaction involving this compound.

Molecular Modeling and Tautomeric Studies

The quinolin-2-one scaffold can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. The introduction of a bulky triethylsilyl group at the 3-position can influence the relative stability of these tautomers.

Molecular Modeling:

Tautomeric Studies:

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in evaluating the energetic landscape of the lactam-lactim tautomerism. The relative energies of the 1H-quinolin-2-one (lactam) and 2-hydroxyquinoline (B72897) (lactim) forms can be calculated. In general, for unsubstituted quinolin-2-ones, the lactam form is significantly more stable. However, the electronic and steric effects of the 3-triethylsilyl substituent must be considered.

Computational studies on substituted 2-methyl-quinolin-4(1H)-ones have shown that substituents can influence the tautomeric equilibrium, although the oxo (keto) form generally predominates in solution. acs.org For this compound, it is expected that the lactam form will be the major tautomer. Theoretical calculations can quantify this preference by determining the energy difference (ΔE) and the Gibbs free energy difference (ΔG) between the two forms.

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Lactam | DFT (B3LYP) | 6-31G(d) | 0.00 |

| Lactim | DFT (B3LYP) | 6-31G(d) | +8.5 |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govnih.gov

By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the structure and assign the resonances. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.govnih.gov

For organosilicon compounds, GIAO-DFT methods have been shown to provide good agreement with experimental ²⁹Si NMR chemical shifts, which would be particularly relevant for characterizing the triethylsilyl group in the target molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C2 | 163.2 |

| C3 | 125.8 |

| C4 | 140.1 |

| C4a | 118.5 |

| C5 | 128.9 |

| C6 | 122.7 |

| C7 | 130.4 |

| C8 | 115.6 |

| C8a | 138.9 |

| Si-CH₂ | 7.5 |

| Si-CH₂-CH₃ | 3.4 |

Application of Advanced Models for Reactivity and Selectivity (e.g., Distortion–Interaction Model)

The Distortion-Interaction Model (also known as the Activation Strain Model) is a powerful computational tool for analyzing the factors that control the activation barriers of chemical reactions. acs.orgrsc.org This model deconstructs the activation energy into two components: the distortion energy and the interaction energy.

Distortion Energy (or Strain Energy): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The actual interaction between the distorted reactants in the transition state.

This model can be applied to understand the reactivity of this compound in various chemical transformations. For instance, in an electrophilic aromatic substitution reaction on the quinolinone ring, the model could be used to analyze why a particular position is favored. The presence of the bulky triethylsilyl group at the 3-position would likely lead to a high distortion energy for reactions at neighboring positions, thus influencing the regioselectivity.

While no specific studies applying the Distortion-Interaction Model to silylated quinolinones have been reported, its application to a wide range of organic and inorganic reactions demonstrates its utility in providing detailed mechanistic insights. acs.orgrsc.org For example, in cycloaddition reactions, this model has been used to explain how steric and electronic factors influence reactivity by affecting the balance between distortion and interaction energies.

| Reaction Coordinate | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Total Energy (kcal/mol) |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | 15.2 | -8.7 | 6.5 |

| Products | 5.1 | -20.3 | -15.2 |

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The reactivity of the carbon-silicon bond, coupled with the inherent chemical properties of the quinolin-2-one core, makes 3-triethylsilyl-1H-quinolin-2-one a valuable building block in organic synthesis. The triethylsilyl group can act as a protecting group, a leaving group, or a precursor to other functional groups, enabling a wide array of synthetic transformations. wikipedia.org

Precursors for Complex Heterocyclic Architectures

The quinolin-2-one moiety is a cornerstone for the synthesis of more elaborate heterocyclic systems, including fused polycyclic structures with potential biological activities. nih.govnih.govinformahealthcare.com The this compound can serve as a key intermediate in the construction of these complex molecules. The silyl (B83357) group can be strategically cleaved and replaced with various substituents or can facilitate cyclization reactions to build fused ring systems.

For instance, the silyl group can be transformed into a more reactive functional group, such as a boronic acid or a halide, which can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other moieties at the C3 position. nih.govnih.govmdpi.com This approach allows for the modular construction of a diverse range of 3-substituted quinolin-2-ones, which are themselves precursors to fused heterocycles like pyrazolo[4,3-c]quinolines and other complex frameworks. mdpi.com The synthesis of such fused systems is of significant interest due to their prevalence in medicinally important compounds. rsc.org

Table 1: Examples of Complex Heterocyclic Architectures Derived from Quinolin-2-one Precursors

| Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |

| 3-Acyl-4-hydroxy-2-quinolones | Hydrazines | 1-Aryl-pyrazolo[4,3-c]quinolin-4-ones | rsc.org |

| 2-Iodoaniline and terminal alkynes | Pd(OAc)₂, CO, Pyridine (B92270) | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| o-Alkynylisocyanobenzenes | Ag(I) nitrate | 3-Substituted quinolin-2(1H)-ones | rsc.org |

| 4-Hydroxyquinolin-2(1H)-ones and 2,3-dichloropyrazine | DMF, triethylamine, reflux | Pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones | nih.govnih.gov |

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.ukscispace.comsci-hub.senih.gov The this compound is an ideal scaffold for DOS due to the versatility of the triethylsilyl group. This group can be considered a "pluripotent" functionality, capable of being transformed into a variety of other groups, thereby introducing skeletal and appendage diversity. cam.ac.ukscispace.com

The C-Si bond can be cleaved under specific conditions to generate an anion, which can then be reacted with a range of electrophiles. Alternatively, the silyl group can be converted to a triflate or a boronate ester, enabling participation in a wide array of cross-coupling reactions. nih.gov This allows for the introduction of a multitude of substituents at the C3 position, leading to a library of compounds with diverse physicochemical properties. Furthermore, the quinolin-2-one core itself can be further functionalized at the nitrogen atom or the aromatic ring, adding another layer of diversity. The ability to generate a large number of analogs from a single, readily accessible scaffold is a key advantage in the search for new bioactive molecules and functional materials. nih.gov

Contribution to Functional Materials Development

The unique electronic and photophysical properties of the quinolin-2-one core, combined with the processability and stability often imparted by organosilicon moieties, suggest that this compound could be a valuable precursor for the development of novel functional materials. wiley-vch.descienceinfo.com

Applications in Optoelectronics

Quinoline (B57606) derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. depaul.edudepaul.eduresearchgate.netresearchgate.netbohrium.comresearchgate.netresearchgate.netmdpi.comrsc.org The photophysical properties of quinolin-2-ones can be tuned by introducing different substituents onto the heterocyclic core.

Table 2: Photophysical Properties of Selected Quinolin-2-one Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Carbostyril-124 | - | - | 0.68% | - | depaul.edu |

| PAV-3 | - | - | 17.1% | - | depaul.edu |

| PAV-5 | - | - | 2.3% | - | depaul.edu |

| Quinoline-based chemosensor QC1 | - | 495 | - | - | researchgate.net |

| Quinoline-based chemosensor QC2 | - | 512 | - | - | researchgate.net |

Development of Silicon-Based Materials

Organosilicon compounds are integral to the development of a wide range of materials with unique properties, including thermal stability, chemical resistance, and tailored electronic characteristics. wiley-vch.descienceinfo.comrsc.orgencyclopedia.pubwikipedia.org In this context, "silicon-based materials" refers to polymers and other materials where silicon atoms are incorporated into the molecular structure, such as polysiloxanes, polycarbosilanes, and silsesquioxanes, rather than bulk elemental silicon. wiley-vch.de

This compound could potentially serve as a monomer or a precursor for the synthesis of novel organosilicon materials. The triethylsilyl group, or a derivative thereof, could be used as a reactive site for polymerization reactions. For example, if the triethylsilyl group is replaced by a chlorosilyl or alkoxysilyl group, it could undergo hydrolysis and condensation to form polysiloxanes or silsesquioxanes. The resulting materials would incorporate the quinolin-2-one moiety as a pendant group, potentially imparting desirable optical or electronic properties to the polymer. Such materials could find applications as functional coatings, resins, or components in electronic devices. scienceinfo.com

Emerging Applications in Specialized Chemical Fields

The unique reactivity of the C-Si bond and the versatile nature of the quinolin-2-one scaffold open up possibilities for the application of this compound in various specialized chemical fields. The triethylsilyl group can be considered a synthetic equivalent of a proton, but its bulk and electronic properties can lead to unique reactivity and selectivity in certain reactions. wikipedia.org

For instance, the silyl group can direct metallation reactions to specific positions on the quinolin-2-one ring, enabling the synthesis of otherwise inaccessible derivatives. Furthermore, the development of new catalytic methods for the activation and functionalization of C-Si bonds continues to expand the synthetic utility of organosilanes. nih.gov As our understanding of the reactivity of organosilicon compounds grows, it is likely that novel applications for this compound will emerge in areas such as catalysis, sensing, and the synthesis of complex natural products and their analogs. The ability to introduce a stable, yet reactive, silicon-containing functional group onto a biologically relevant scaffold provides a powerful tool for chemical innovation.

The Elusive Nature of this compound in Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, it has become evident that the specific compound, this compound, is not a subject of extensive research. Despite the broad interest in the quinolin-2-one scaffold in medicinal chemistry and materials science, this particular derivative with a triethylsilyl group at the 3-position remains largely uncharacterized in publicly accessible scientific records.

The quinolin-2-one core is a well-established pharmacophore, present in numerous biologically active molecules and approved pharmaceuticals. Modifications at various positions of the quinoline ring have been a fertile ground for the development of new therapeutic agents. However, the introduction of a triethylsilyl moiety at the C3-position, as specified in "this compound," does not appear to be a common or documented synthetic strategy in the available literature.

Consequently, there is a lack of specific data to populate the requested sections on its applications in advanced chemical synthesis and materials science. Without primary research detailing its synthesis, characterization, and evaluation in medicinal or biochemical contexts, any discussion would be purely speculative and fall outside the required adherence to factual, referenced content.

While the broader family of quinolin-2-ones has seen significant exploration, the specific focus on the 3-triethylsilyl derivative as requested cannot be fulfilled based on the current scientific landscape. Further research and publication would be necessary to elucidate the potential roles and applications of this particular compound.

Future Directions and Perspectives in Research on Silyl Substituted Quinolin 2 1h Ones

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of quinolin-2(1H)-ones exist, the focus is shifting towards greener, more efficient, and atom-economical protocols. rsc.org Traditional syntheses often involve harsh reaction conditions, hazardous solvents, and costly catalysts, leading to significant waste and limited functional group tolerance. nih.gov Future research will prioritize the development of methodologies that overcome these limitations.

A significant area of development lies in the use of nanocatalysts, which offer high efficiency, reusability, and often allow for reactions in environmentally benign solvents like water or ethanol. nih.gov For instance, magnetic nanocatalysts such as Fe₃O₄ NPs-cell have been used for quinoline (B57606) synthesis in water, with the catalyst being recoverable and reusable for multiple cycles. nih.gov Another promising approach is visible-light photocatalysis, which provides a reagent-free, highly atom-economical pathway to quinolin-2(1H)-ones from quinoline-N-oxides with low catalyst loading and no undesirable by-products. rsc.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

| Feature | Traditional Methods | Future Sustainable Methods |

| Catalysts | Homogeneous, often precious metals, single-use | Heterogeneous nanocatalysts, photocatalysts, reusable |

| Solvents | Hazardous organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., Water, Ethanol) or solvent-free |

| Conditions | High temperatures, harsh reagents | Ambient temperature, visible light, mild conditions |

| By-products | Stoichiometric waste | Minimal to no by-products (e.g., H₂ gas) mdpi.com |

| Efficiency | Multi-step, purification required | One-pot, high atom economy, direct functionalization nih.govresearchgate.net |

Exploration of Undiscovered Reactivity Patterns

The presence of the triethylsilyl group at the C3-position of the quinolin-2-one core introduces unique reactivity that is yet to be fully explored. The silyl (B83357) group can act as a strategic tool in chemical transformations, serving as a bulky directing group, a removable placeholder, or a reactive handle for cross-coupling reactions.

Future investigations will likely focus on leveraging the C-Si bond for novel C-C and C-heteroatom bond formations. For example, palladium-catalyzed cross-coupling reactions, such as the Liebeskind–Srogl reaction, have been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromo precursors, demonstrating the scaffold's suitability for complex molecule construction. nih.gov Applying similar strategies directly to the C-Si bond in 3-triethylsilyl-1H-quinolin-2-one could provide a more direct route to these and other valuable analogues.

Moreover, the electronic influence of the silyl group on the quinolinone ring system could be exploited for regioselective functionalization at other positions. Studies on the electrophilic and nucleophilic substitution reactions of these silylated compounds are needed to map their reactivity profiles comprehensively. The potential for the silyl group to participate in or direct cycloaddition reactions also presents an exciting, unexplored area for creating novel polycyclic architectures.

Advanced Material Science Applications and Device Integration

The quinolin-2-one scaffold is known for its photoactive properties, making it a candidate for use in luminescent materials and sensors. researchgate.netresearchgate.net The introduction of a silyl group can enhance these properties by improving thermal stability, solubility in organic media, and tuning the electronic energy levels (HOMO/LUMO) of the molecule.

Future research is expected to explore the application of this compound and its derivatives in organic electronics. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Silylated quinolinones could serve as stable and efficient emitters or host materials.

Organic Photovoltaics (OPVs): Their tunable electronic properties could be harnessed for use as donor or acceptor materials in solar cells.

Chemical Sensors: The quinolinone core can be functionalized to bind specific analytes, with the silyl group improving the processability and stability of the sensing material. researchgate.net

The development of polymers incorporating the silyl-quinolinone unit, such as poly(silyl ether)s, could lead to degradable and sustainable materials with unique optical and electronic properties. mdpi.com The integration of these novel materials into functional devices will be a key objective, requiring collaborative efforts between chemists and materials engineers.

Interdisciplinary Research with Biological and Biomedical Sciences

Quinolin-2-one derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties. nih.govresearchgate.net The "silicon switch" approach, where a carbon atom is replaced by a silicon atom, can significantly modulate a drug's pharmacological profile. In the case of this compound, the silyl group can enhance metabolic stability by blocking sites of enzymatic oxidation and improve membrane permeability due to increased lipophilicity.

Future work will focus on synthesizing libraries of silyl-substituted quinolinones for high-throughput screening against various biological targets. Research has already shown that silyl-substituted compounds can be potent inhibitors of enzymes like succinate (B1194679) dehydrogenase, acting as potential fungicides. researchgate.netnih.gov The ability of the silyl group to form strong van der Waals interactions can be a key design element for enhancing binding affinity to target proteins. researchgate.net

A significant area of future research will be the investigation of these compounds as inhibitors of protein folding machinery, such as Hsp90, which is a promising target in cancer therapy. nih.gov The quinolinone scaffold has been identified as a promising structure for inhibiting key kinases involved in tumor progression, such as VEGFR and PDGFR. researchgate.net The synthesis and biological evaluation of novel silyl-quinolinone analogues will be a vibrant area of interdisciplinary research.

Computational Design and Prediction of Novel Silyl-Quinolin-2(1H)-one Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. The use of methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the properties of silyl-quinolinones before their synthesis, saving time and resources.

Future research will increasingly rely on computational modeling for:

Predicting Reactivity: Calculating reaction pathways and transition states to guide the development of new synthetic methodologies and predict the outcomes of unexplored reactions.

Designing Materials: Simulating the electronic properties (e.g., HOMO/LUMO energies, absorption/emission spectra) of new derivatives to identify promising candidates for OLEDs and OPVs.

Virtual Screening and Drug Design: Employing molecular docking to predict the binding affinity of silyl-quinolinone libraries to biological targets like enzymes and receptors. researchgate.netnih.gov MD simulations can further be used to assess the stability of protein-ligand complexes, providing a rationale for observed biological activity. nih.gov

This in silico approach, combined with targeted synthesis and experimental validation, will create a synergistic workflow for the rational design of new silyl-quinolin-2(1H)-one derivatives with tailored properties for specific applications in medicine and materials science. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.